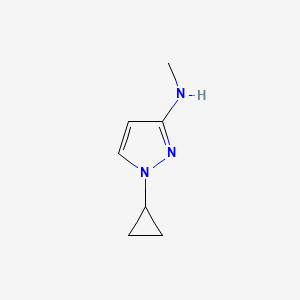
1-Cyclopropyl-N-methyl-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-N-methyl-1H-pyrazol-3-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, with the molecular formula C6H9N3, features a cyclopropyl group and a methyl group attached to the pyrazole ring, making it an interesting subject for various chemical studies .
Preparation Methods
The synthesis of 1-Cyclopropyl-N-methyl-1H-pyrazol-3-amine can be achieved through several methods:
Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds: This method involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents.
Cycloaddition Reactions: A [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes.
One-Pot Condensations: This method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-Cyclopropyl-N-methyl-1H-pyrazol-3-amine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like bromine or oxygen in DMSO.
Reduction: Reduction reactions can be carried out using hydrazine or other reducing agents.
Substitution: The compound can undergo substitution reactions, such as N-arylation, using aryl halides in the presence of copper powder.
Common reagents and conditions used in these reactions include hydrazine, bromine, DMSO, and copper powder. Major products formed from these reactions include various substituted pyrazoles and pyrazolines .
Scientific Research Applications
1-Cyclopropyl-N-methyl-1H-pyrazol-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-N-methyl-1H-pyrazol-3-amine involves its interaction with various molecular targets and pathways. The compound can donate and accept hydrogen bonds, facilitating intermolecular interactions and proton transfer processes . These interactions can influence the biological activities of the compound, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
1-Cyclopropyl-N-methyl-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
1-Cyclopropyl-1H-pyrazol-3-amine: Similar structure but lacks the methyl group.
5-Cyclopropyl-1-methyl-1H-pyrazol-4-amine: Similar structure but with different substitution patterns.
N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine: Similar structure but with a different side chain.
Properties
Molecular Formula |
C7H11N3 |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
1-cyclopropyl-N-methylpyrazol-3-amine |
InChI |
InChI=1S/C7H11N3/c1-8-7-4-5-10(9-7)6-2-3-6/h4-6H,2-3H2,1H3,(H,8,9) |
InChI Key |
XBDFKRVMTYNEGA-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NN(C=C1)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















